molecular formula C17H14FN3O2 B2743178 N-(4-(1H-pyrazol-3-yl)phenyl)-2-(2-fluorophenoxy)acetamide CAS No. 1207054-07-6

N-(4-(1H-pyrazol-3-yl)phenyl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B2743178
CAS No.: 1207054-07-6
M. Wt: 311.316
InChI Key: APKLAOHJRFNRSN-UHFFFAOYSA-N
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Description

N-(4-(1H-pyrazol-3-yl)phenyl)-2-(2-fluorophenoxy)acetamide is a synthetic organic compound that features a pyrazole ring, a phenyl group, and a fluorophenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-pyrazol-3-yl)phenyl)-2-(2-fluorophenoxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Attachment of the phenyl group: The pyrazole ring is then functionalized with a phenyl group via electrophilic aromatic substitution or cross-coupling reactions such as Suzuki or Heck coupling.

    Introduction of the fluorophenoxyacetamide moiety: This step involves the nucleophilic substitution of a fluorophenol derivative with an acetamide precursor, followed by coupling with the pyrazole-phenyl intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1H-pyrazol-3-yl)phenyl)-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-(1H-pyrazol-3-yl)phenyl)-2-(2-fluorophenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-(1H-pyrazol-3-yl)phenyl)-2-(2-fluorophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(1H-pyrazol-3-yl)phenyl)-2-(2-chlorophenoxy)acetamide
  • N-(4-(1H-pyrazol-3-yl)phenyl)-2-(2-bromophenoxy)acetamide
  • N-(4-(1H-pyrazol-3-yl)phenyl)-2-(2-methylphenoxy)acetamide

Uniqueness

N-(4-(1H-pyrazol-3-yl)phenyl)-2-(2-fluorophenoxy)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them more effective in certain applications.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2/c18-14-3-1-2-4-16(14)23-11-17(22)20-13-7-5-12(6-8-13)15-9-10-19-21-15/h1-10H,11H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKLAOHJRFNRSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)C3=CC=NN3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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